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The dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3)

has emerged as a promising therapeutic strategy in hematological malignancies, particularly in

Acute Myeloid Leukemia (AML). Preclinical evidence suggests that SYK overexpression can

contribute to resistance to FLT3 inhibitors, making co-inhibition a rational approach to enhance

efficacy and overcome resistance.[1] This guide provides a head-to-head comparison of

prominent dual SYK/FLT3 inhibitors based on available preclinical and clinical data.

Introduction to SYK and FLT3 in Hematological
Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as

internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in

AML and are associated with a poor prognosis. Spleen tyrosine kinase (SYK) is a non-receptor

tyrosine kinase involved in the signaling pathways of various cell surface receptors, including

the B-cell receptor (BCR) and some cytokine receptors. In the context of AML, SYK has been

shown to be involved in the activation of the FLT3 signaling pathway and has been implicated

in resistance to FLT3 inhibitors.[1]
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Several small molecules have been identified that exhibit dual inhibitory activity against both

SYK and FLT3. This section provides a comparative overview of their biochemical potency,

preclinical efficacy, and clinical development status.

Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in

inhibiting a specific biological or biochemical function. The following table summarizes the

reported IC50 values of various dual SYK/FLT3 inhibitors against their respective targets.

Inhibitor SYK IC50 (nM) FLT3 IC50 (nM)
Other Notable
Targets (IC50 in
nM)

Mivavotinib (TAK-659) 3.2[2][3] 4.6[2][3]

Midostaurin 20.8[4]
<10 (in FLT3-ITD

expressing cells)

c-KIT, PDGFR,

VEGFR, SRC[5][6]

Fostamatinib (R406) 41 (Ki = 30)[7] 3[8]
Lyn (63), Lck (37)[7]

[9]

Entospletinib (GS-

9973)
7.7[10][11][12]

>1000-fold selectivity

for SYK over FLT3[11]

[12]

Cerdulatinib

(PRT062070)
32[13][14][15] 90[14]

JAK1 (12), JAK2 (6),

JAK3 (8), TYK2 (0.5)

[14][15]

Preclinical Efficacy in AML Models
The anti-leukemic activity of these dual inhibitors has been evaluated in various preclinical

models of AML, including cell lines and patient-derived xenografts (PDXs).
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Inhibitor Cell Line Models Key Findings

Mivavotinib (TAK-659)
FLT3-dependent AML cell

lines[2]

Induces cell death in tumor

cells.[2] In a phase Ib study in

relapsed/refractory AML,

mivavotinib showed modest

clinical activity.[1][16][17][18]

Midostaurin Ba/F3-FLT3-ITD, MOLM14

Potently suppressed the

growth of FLT3-ITD positive

cells and showed efficacy in

wild-type FLT3-expressing

AML lines.[5][19] Dual

inhibition of FLT3 and SYK by

midostaurin is more effective

against FLT3-mutant cells with

activated SYK.[4]

Fostamatinib (R406) Ba/F3-FLT3-ITD+SYK-TEL

Demonstrated anti-proliferative

effects, particularly in cells co-

expressing FLT3-ITD and

activated SYK.[20]

Entospletinib (GS-9973) Ex vivo AML patient samples

Showed comparable effects on

cell viability to the next-

generation SYK inhibitor

lanraplenib. A slightly lower

IC50 was observed in FLT3-

mutated models, possibly due

to some direct FLT3 inhibitory

activity.[21]

Cerdulatinib
Not extensively reported in

AML models

Broad anti-tumor activity in

both ABC and GCB types of

diffuse large B cell lymphoma

by inhibiting SYK and JAK

pathways.[13]
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Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these

inhibitors, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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